molecular formula C13H8N6O2 B5274173 7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No.: B5274173
M. Wt: 280.24 g/mol
InChI Key: FCNUUBMPXFGJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of fused heterocyclic systems characterized by a pyrido-triazolo-triazinone scaffold. While synthetic protocols for related analogs are documented (e.g., condensation with primary amines ), detailed pharmacological data for this specific derivative remain underexplored in the provided evidence.

Properties

IUPAC Name

11-(2-hydroxyphenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O2/c20-10-4-2-1-3-8(10)18-6-5-9-11(12(18)21)16-17-13-14-7-15-19(9)13/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNUUBMPXFGJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC3=C(C2=O)N=NC4=NC=NN34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate and triethyl orthoformate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 7-(2-oxophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one.

    Reduction: Formation of 7-(2-hydroxyphenyl)dihydropyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one exerts its effects involves interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby disrupting the associated biochemical pathway. This can lead to the inhibition of cell proliferation in cancer cells by targeting key proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

Key analogs include derivatives with substituted phenyl groups at position 7:

  • 7-(2,3-Dimethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one Structural Note: Additional methyl groups at positions 2 and 3 on the phenyl ring enhance hydrophobicity.

Comparison Insights :

  • Methyl groups in analogs may favor lipophilicity, impacting membrane permeability but reducing hydrogen-bonding capacity .

Heterocyclic Core Variations

Pyrazolo-Triazinone Derivatives
  • 7-Hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
    • Molecular Formula: C₈H₅N₅O₂
    • Molecular Weight: 203.16 g/mol
    • CAS: 1211170-88-5
    • Key Difference: Replaces the triazolo ring with a pyrazolo moiety, altering electronic distribution and steric bulk.

Comparison Insights :

  • The pyrazolo variant exhibits a simpler structure and lower molecular weight, which may influence pharmacokinetic properties such as metabolic stability.

Pharmacologically Active Triazinones

  • Riamilovir (7-(Methylsulfanyl)-3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one) Activity: Antiviral (WHO-listed) Structural Note: Contains a methylsulfanyl and nitro group, conferring electron-withdrawing effects distinct from the hydroxyphenyl group.

Comparison Insights :

  • Riamilovir’s antiviral activity highlights the role of nitro and sulfur-containing substituents in targeting viral enzymes.
  • The target compound’s hydroxyl group may favor interactions with eukaryotic enzymes or receptors, suggesting divergent therapeutic applications.

Comparison Insights :

  • The target compound’s synthesis likely follows similar condensation pathways as in , with the 2-hydroxyphenyl group introduced during amine coupling.
  • Antifungal activity in imidazo-triazinones suggests the triazinone core is a viable pharmacophore, warranting further study for the hydroxyphenyl derivative.

Biological Activity

7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound combines pyridine, triazole, and triazine rings, contributing to its diverse chemical reactivity and potential therapeutic applications. Recent studies have highlighted its role as an enzyme inhibitor and its anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 2-hydroxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate and triethyl orthoformate to yield the desired compound . The unique fusion of rings in this compound enhances its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor , binding to the active site of various enzymes involved in cell signaling pathways. This interaction disrupts the biochemical processes associated with cell proliferation, particularly in cancer cells .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:

  • Cell Line Studies : In vitro assays have shown that this compound inhibits the growth of various cancer cell lines including MCF-7 (breast cancer) and K-562 (leukemia) . The mechanism involves apoptosis induction through caspase activation pathways .
  • Comparative Efficacy : In some cases, it has been reported that compounds similar to this one demonstrate stronger cytotoxic effects than standard chemotherapy agents like cisplatin .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of protein kinases and other enzymes involved in critical signaling pathways:

  • Kinase Inhibition : Studies indicate that it can effectively inhibit specific kinases that are pivotal in cancer progression . This inhibition can lead to decreased cell proliferation and increased apoptosis in tumor cells.

Data Summary

Biological Activity Target Effect Reference
Anticancer ActivityMCF-7 Cell LineInhibition of growth; apoptosis induction
Enzyme InhibitionVarious KinasesDisruption of signaling pathways
CytotoxicityK-562 Cell LineIncreased apoptosis; stronger than cisplatin

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to caspase-mediated apoptosis .
  • Kinase Inhibition Analysis : Another research effort focused on the compound's ability to inhibit specific kinases associated with cancer growth. The results indicated a marked decrease in kinase activity when treated with varying concentrations of the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.